molecular formula C16H14F3N5O2 B021638 Voriconazole N-Oxide CAS No. 618109-05-0

Voriconazole N-Oxide

Katalognummer B021638
CAS-Nummer: 618109-05-0
Molekulargewicht: 365.31 g/mol
InChI-Schlüssel: KPLFPLUCFPRUHU-MGPLVRAMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Voriconazole N-Oxide is formed through the N-oxidation of Voriconazole, primarily mediated by cytochrome P450 enzymes including CYP2C19, CYP3A4, and to a lesser extent, CYP2C9 in human liver microsomes. The process exhibits biphasic kinetics, indicating the involvement of multiple enzymes with different affinities (Hyland, Jones, & Smith, 2003). This enzymatic reaction is crucial for the drug's metabolism and can be influenced by factors such as genetic polymorphisms in the CYP2C19 gene, potentially affecting the drug's plasma levels and therapeutic efficacy.

Molecular Structure Analysis

Voriconazole N-Oxide maintains a structural similarity to Voriconazole, with the addition of an oxygen atom to the nitrogen of the triazole ring. This modification slightly alters its chemical properties, such as solubility and reactivity, but significantly reduces its antifungal potency compared to the parent compound. The molecular interactions and stability of Voriconazole N-Oxide play a role in its pharmacokinetics and distribution in the body.

Chemical Reactions and Properties

Voriconazole N-Oxide undergoes further metabolism and can participate in various chemical reactions, including further oxidation and conjugation reactions leading to more polar metabolites that are more readily excreted. The understanding of these chemical properties and reactions is essential for elucidating the drug's metabolic pathways and identifying potential metabolites that might contribute to efficacy or toxicity (Roffey et al., 2003).

Wissenschaftliche Forschungsanwendungen

1. Microdialysis of Voriconazole and its N-Oxide Metabolite

  • Summary of Application: Voriconazole is an essential antifungal drug with complex pharmacokinetics and high interindividual variability. The minimally-invasive sampling technique microdialysis was used to assess interstitial space fluid (ISF) concentrations of Voriconazole and its potentially toxic N-oxide metabolite (NO) to evaluate target-site exposure and further elucidate Voriconazole pharmacokinetics .
  • Methods of Application: Plasma and ISF samples of a clinical trial with an approved Voriconazole dosing regimen were analyzed for Voriconazole and NO concentrations. Concentration-time profiles, exposure assessed as area-under-the-curve (AUC), and metabolic ratios of four healthy adults in plasma and ISF were evaluated regarding the impact of multiple dosing and CYP2C19 genotype .
  • Results: Voriconazole and NO revealed distribution into ISF with AUC values being ≤2.82- and 17.7-fold lower compared to plasma, respectively. Intraindividual variability of metabolic ratios was largest after the first Voriconazole dose administration while interindividual variability increased with multiple dosing. The CYP2C19 genotype influenced interindividual differences with a maximum 6- and 24-fold larger AUC NO/AUC Voriconazole ratio between the intermediate and rapid metabolizer in plasma and ISF, respectively .

2. Quantification of Voriconazole and its N-Oxide Metabolite in Human Urine

  • Summary of Application: A convenient and sensitive liquid chromatography–tandem mass spectrometry method was established to simultaneously quantify voriconazole and its metabolite, voriconazole N-oxide, in human urine .
  • Methods of Application: Voriconazole-d3 and voriconazole-d3 N-oxide were used as isotopic internal standards .
  • Results: The specific results or outcomes of this application are not provided in the source .

3. Population Pharmacokinetic Analysis

  • Summary of Application: A joint population pharmacokinetic model was established for voriconazole and its N-oxide metabolite in immunocompromised patients. The aim was to determine the extent to which the CYP2C19 genetic polymorphisms influenced the pharmacokinetic parameters, and to evaluate and optimize the dosing regimens using a simulating approach .
  • Methods of Application: A population pharmacokinetic analysis was conducted using the Phoenix NLME software based on 427 plasma concentrations from 78 patients receiving multiple oral doses of voriconazole (200 mg twice daily). The final model was assessed by goodness of fit plots, non-parametric bootstrap method, and visual predictive check. Monte Carlo simulations were carried out to evaluate and optimize the dosing regimens .
  • Results: A one-compartment model with first-order absorption and mixed linear and concentration-dependent-nonlinear elimination fitted well to the concentration-time profile of voriconazole, while one-compartment model with first-order elimination well described the disposition of voriconazole N-oxide. Covariate analysis indicated that voriconazole pharmacokinetics was substantially influenced by the CYP2C19 genetic variations .

4. Impact of Gene Polymorphism and Hepatic Insufficiency

  • Summary of Application: This study investigated the impact of gene polymorphism and hepatic insufficiency on the metabolism of voriconazole and its N-oxide metabolite .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The specific results or outcomes of this application are not provided in the source .

5. Urinary Excretion Study

  • Summary of Application: A convenient and sensitive liquid chromatography–tandem mass spectrometry method was established to simultaneously quantify voriconazole and its metabolite, voriconazole N-oxide, in human urine . This method was used to study urinary excretion after intravenous injection of 4 mg/kg voriconazole in healthy Chinese subjects .
  • Methods of Application: The specificity, matrix effect, extraction recovery, intra/inter-run precision, accuracy, and stability were validated for both voriconazole and voriconazole N-oxide in human urine .
  • Results: The specific results or outcomes of this application are not provided in the source .

6. Impact of Gene Polymorphism and Hepatic Insufficiency

  • Summary of Application: This study investigated the impact of gene polymorphism and hepatic insufficiency on the metabolism of voriconazole and its N-oxide metabolite .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

Voriconazole N-Oxide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause carcinogenicity, reproductive toxicity, and specific target organ toxicity (repeated exposure). The target organs include the liver .

Zukünftige Richtungen

The feasibility of the simultaneous microdialysis of Voriconazole and its N-oxide metabolite in vivo was demonstrated and provided new quantitative insights by leveraging distribution and metabolism processes of Voriconazole in humans . The exploratory analysis suggested substantial dissimilarities of Voriconazole and its N-oxide metabolite pharmacokinetics in plasma and ISF . Ultimately, a thorough understanding of target-site pharmacokinetics might contribute to the optimization of personalized Voriconazole dosing regimens .

Eigenschaften

IUPAC Name

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLFPLUCFPRUHU-MGPLVRAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=[N+](C=C1F)[O-])[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434719
Record name Voriconazole N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Voriconazole N-Oxide

CAS RN

618109-05-0
Record name Voriconazole N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618109050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Voriconazole N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VORICONAZOLE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/684933R4SK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Voriconazole N-Oxide
Reactant of Route 2
Reactant of Route 2
Voriconazole N-Oxide
Reactant of Route 3
Reactant of Route 3
Voriconazole N-Oxide
Reactant of Route 4
Voriconazole N-Oxide
Reactant of Route 5
Voriconazole N-Oxide
Reactant of Route 6
Voriconazole N-Oxide

Citations

For This Compound
470
Citations
K Ona, DH Oh - British Journal of Dermatology, 2015 - academic.oup.com
… in the absorption spectra of voriconazole N‐oxide, which in aqueous solution … all but voriconazole N‐oxide were moderately toxic to cells in the dark. Notably, both voriconazole N‐oxide …
Number of citations: 54 academic.oup.com
J Schulz, R Michelet, M Zeitlinger, G Mikus… - Pharmaceutical …, 2022 - Springer
… In particular the polymorphic CYP2C19 is catalyzing the formation of voriconazole N-oxide (NO), the major circulating metabolite (20, 33,34,35). NO is considered not to contribute to the …
Number of citations: 3 link.springer.com
GS Moorthy, C Vedar, N Zane, JL Prodell… - … of Chromatography B, 2019 - Elsevier
… and ≥87 % for voriconazole N-oxide. Voriconazole and voriconazole N-oxide were stable in … This assay provides an efficient quantitation of voriconazole and voriconazole N-oxide and …
Number of citations: 22 www.sciencedirect.com
Y Yu, YQ Yang, NJ Zeng, HW Zhang… - Journal of …, 2022 - academic.oup.com
… Voriconazole N-oxide (VNO) is a predominant metabolite of VRZ through cytochrome P450 (CYP) enzyme metabolism. VNO accounts for >70% of the existing metabolites. Although …
Number of citations: 1 academic.oup.com
P Morliere, AMS Silva, R Seixas, F Boscá… - … of Photochemistry and …, 2018 - Elsevier
The phototoxicity of voriconazole (VN) prescribed in the treatment of severe fungal infections is frequently reported. Its major metabolite, a N-oxide derivative (VNO), was suspected to …
Number of citations: 7 www.sciencedirect.com
C Boglione‐Kerrien, J Morcet, LM Scailteux… - Mycoses, 2023 - Wiley Online Library
… Running title: Contribution of voriconazole N-oxide concentrations to voriconazole … The main metabolite voriconazole N-oxide (NOX) can provide information on the patient's drug …
Number of citations: 2 onlinelibrary.wiley.com
T Yamamoto, M Ishida, N Kodama, Y Saiki… - Yonago Acta …, 2023 - jstage.jst.go.jp
… Therefore, we developed a method to simultaneously measure the plasma concentrations of voriconazole and its major metabolite, voriconazole N-oxide, to obtain rapid results after …
Number of citations: 8 www.jstage.jst.go.jp
T Yamada, Y Mino, T Yagi, T Naito, J Kawakami - Clinical biochemistry, 2012 - Elsevier
OBJECTIVES: The aim of this study was to develop a simultaneous determination method for voriconazole (VRCZ) and its N-oxide (VNO) in human plasma and to apply it to clinical …
Number of citations: 37 www.sciencedirect.com
JR Amsden, PO Gubbins, S McConnell… - Antimicrobial agents …, 2013 - Am Soc Microbiol
Voriconazole (VCZ) is frequently utilized for prevention and treatment of invasive fungal infections in peripheral stem cell transplant (PSCT) patients. We performed an open-label …
Number of citations: 13 journals.asm.org
J Schulz, R Michelet, JF Joseph, M Zeitlinger… - … of Pharmaceutical and …, 2022 - Elsevier
… Between-run accuracy and precision (n = 22–24 per concentration level) for voriconazole and voriconazole N-oxide quality control samples in human plasma and microdialysate. …
Number of citations: 5 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.